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molecular formula C7H5Cl2F2NO B8558064 2-(3,5-Dichloropyridin-2-yl)-2,2-difluoroethan-1-ol

2-(3,5-Dichloropyridin-2-yl)-2,2-difluoroethan-1-ol

Cat. No. B8558064
M. Wt: 228.02 g/mol
InChI Key: YEOZBOOBDFVCKC-UHFFFAOYSA-N
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Patent
US09301526B2

Procedure details

To a solution of 10 g (37 mmol) of ethyl (3,5-dichloropyridin-2-yl)(difluoro)acetate (Int-7) in 60 mL of ethanol, were added portionwise at 0° C., 1.05 g (27.7 mmol) of sodium borohydride. The reaction mixture was stirred below 10° C. for 2 hours. 30 mL of 1 N HCl were then slowly added followed by 500 mL of water. The aequeous phase was extracted three times by 300 mL of ethyl acetate and the organic phase was successively washed with brine, water and dried over magnesium sulfate. After evaporation of the solvent under vacuum 8.5 g of yellow oil were obtained. After trituration in diisopropyl ether and filtration 6.8 g (80%) of 2-(3,5-dichloropyridin-2-yl)-2,2-difluoroethanol (Int-9) were obtained as a white solid. Mp (melting point)=56° C. (M+1)=228. 19F-NMR (235 MHz, CDCl3) δ (ppm): −105.85 (CF2).
Name
ethyl (3,5-dichloropyridin-2-yl)(difluoro)acetate
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
1.05 g
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
reactant
Reaction Step Three
Name
Quantity
500 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:3]([C:9]([F:16])([F:15])[C:10](OCC)=[O:11])=[N:4][CH:5]=[C:6]([Cl:8])[CH:7]=1.[BH4-].[Na+].Cl.O>C(O)C>[Cl:1][C:2]1[C:3]([C:9]([F:15])([F:16])[CH2:10][OH:11])=[N:4][CH:5]=[C:6]([Cl:8])[CH:7]=1 |f:1.2|

Inputs

Step One
Name
ethyl (3,5-dichloropyridin-2-yl)(difluoro)acetate
Quantity
10 g
Type
reactant
Smiles
ClC=1C(=NC=C(C1)Cl)C(C(=O)OCC)(F)F
Name
Quantity
60 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
1.05 g
Type
reactant
Smiles
[BH4-].[Na+]
Step Three
Name
Quantity
30 mL
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
500 mL
Type
reactant
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred below 10° C. for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The aequeous phase was extracted three times by 300 mL of ethyl acetate
WASH
Type
WASH
Details
the organic phase was successively washed with brine, water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
After evaporation of the solvent under vacuum 8.5 g of yellow oil
CUSTOM
Type
CUSTOM
Details
were obtained
FILTRATION
Type
FILTRATION
Details
After trituration in diisopropyl ether and filtration 6.8 g (80%) of 2-(3,5-dichloropyridin-2-yl)-2,2-difluoroethanol (Int-9)
CUSTOM
Type
CUSTOM
Details
were obtained as a white solid
CUSTOM
Type
CUSTOM
Details
Mp (melting point)=56° C. (M+1)=228

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
ClC=1C(=NC=C(C1)Cl)C(CO)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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